3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine
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Overview
Description
3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine is a heterocyclic compound that features a trifluoromethyl group attached to a triazolo-pyridine ring system, which is further connected to a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine typically involves the following steps:
Formation of the Triazolo-Pyridine Ring: This can be achieved by reacting 3-amino-6-(trifluoromethyl)pyridine with an appropriate diazotizing agent to form the triazolo ring.
Attachment of the Piperidine Moiety: The triazolo-pyridine intermediate is then reacted with piperidine under suitable conditions to form the final compound.
Common reagents used in these reactions include triethylamine and dichloromethane, and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazolo-pyridine ring system can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine lies in its specific combination of the trifluoromethyl group, triazolo-pyridine ring, and piperidine moiety, which together confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C12H13F3N4 |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
3-piperidin-3-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H13F3N4/c13-12(14,15)9-3-4-10-17-18-11(19(10)7-9)8-2-1-5-16-6-8/h3-4,7-8,16H,1-2,5-6H2 |
InChI Key |
XBMLMPXUXMNGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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